molecular formula C12H24O3Si B8740707 Silane, trimethyl(3,3,3-triethoxy-1-propynyl)- CAS No. 91022-26-3

Silane, trimethyl(3,3,3-triethoxy-1-propynyl)-

Cat. No. B8740707
Key on ui cas rn: 91022-26-3
M. Wt: 244.40 g/mol
InChI Key: NPNLNYDFSCMHKW-UHFFFAOYSA-N
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Patent
US06855722B2

Procedure details

Boron trifluoride diethyl etherate (36.0 mL, 280 mmol) was added to diethyl ether (50 mL) under argon. The mixture was transferred to a dropping funnel and added dropwise under argon to a solution of tetraethyl orthocarbonate (40.0 g, 208 mmol) in diethyl ether (100 mL) at 0° C. After the addition was complete, the mixture was stirred for 5 min and then cooled to −78° C. In a separate reaction flask, n-butyllithium (166 mL, 2.5 M solution in hexanes, 416 mmol) was added dropwise to a solution of trimethylsilyl acetylene (59.0 mL, 416 mmol) in diethyl ether (200 mL) at 0° C. under argon. After stirring for 1 h at 0° C., the solution was cooled to −78° C. This solution was added via cannula to the triethoxycarbenium tetrafluoroborate formed previously. The mixture was stirred at −78° C. for 1 h before being warming to room temperature. Saturated aqueous potassium carbonate was added and mixture was extracted with diethyl ether. The organic extracts were dried with magnesium sulfate and the solvent was removed under reduced pressure to give the title compound (50.0 g, 100% yield) as yellow oil. 1H NMR (CDCl3) δ 3.68(q, 6H, J=7.2 Hz), 1.23 (t, 9H, J=7.2 Hz), 0.20, (s, 9H).
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
166 mL
Type
reactant
Reaction Step Three
Quantity
59 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
triethoxycarbenium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
100%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[C:10]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])OCC.C([Li])CCC.[CH3:28][Si:29]([C:32]#[CH:33])([CH3:31])[CH3:30].F[B-](F)(F)F.C(O[C+](OCC)OCC)C.C(=O)([O-])[O-].[K+].[K+]>C(OCC)C>[CH3:28][Si:29]([CH3:31])([CH3:30])[C:32]#[C:33][C:10]([O:14][CH2:15][CH3:16])([O:17][CH2:18][CH3:19])[O:20][CH2:21][CH3:22] |f:0.1,5.6,7.8.9|

Inputs

Step One
Name
Quantity
36 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(OCC)(OCC)(OCC)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
166 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
59 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
triethoxycarbenium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C(C)O[C+](OCC)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a dropping funnel
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
After stirring for 1 h at 0° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −78° C
CUSTOM
Type
CUSTOM
Details
formed previously
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before being warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](C#CC(OCC)(OCC)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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